molecular formula C6H13NO2 B3044226 L-Leucine-2-D1 CAS No. 89836-93-1

L-Leucine-2-D1

Cat. No. B3044226
CAS RN: 89836-93-1
M. Wt: 132.18 g/mol
InChI Key: ROHFNLRQFUQHCH-VXNMYXNSSA-N
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Description

L-Leucine-2-D1 is the deuterium labeled L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA), which activates the mTOR signaling pathway . The molecular formula of this compound is (CH3)2CHCH2CD(NH2)COOH .


Synthesis Analysis

The synthesis of this compound involves multiple reactions and converges with other catabolic routes . The stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalysed procedure .


Molecular Structure Analysis

The molecular structure of this compound is (CH3)2CHCH2CD(NH2)COOH . Its molecular weight is 132.18 .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It has been found to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6 . Additionally, it has been found to modulate the activity of the NF-κB pathway .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.18 . It is stable if stored under recommended conditions . Its melting point is greater than 300 °C .

Mechanism of Action

L-Leucine-2-D1 activates the mTOR signaling pathway . This group of essential amino acids are identified as the branched-chain amino acids, BCAAs . Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet .

Safety and Hazards

L-Leucine-2-D1 may cause eye irritation and may be harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2S)-2-amino-2-deuterio-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-VXNMYXNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CC(C)C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-2-D1
Reactant of Route 2
L-Leucine-2-D1
Reactant of Route 3
L-Leucine-2-D1
Reactant of Route 4
L-Leucine-2-D1
Reactant of Route 5
L-Leucine-2-D1
Reactant of Route 6
L-Leucine-2-D1

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